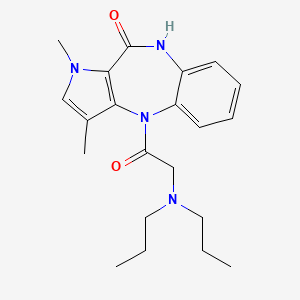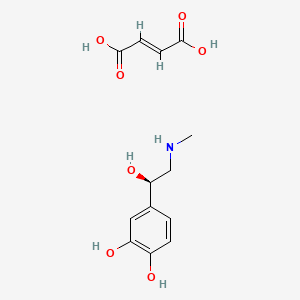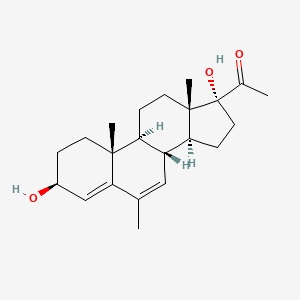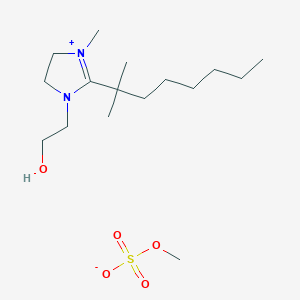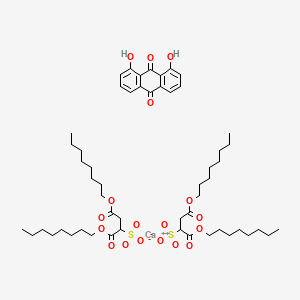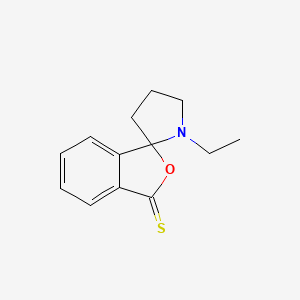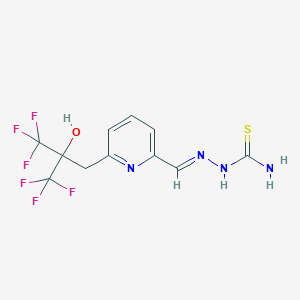
2-Pyridinecarboxaldehyde, 6-(2-hydroxy-3,3,3-trifluoro-2-(trifluoromethyl)propyl)-, thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinecarboxaldehyde, 6-(2-hydroxy-3,3,3-trifluoro-2-(trifluoromethyl)propyl)-, thiosemicarbazone is a complex chemical compound known for its unique structure and properties. This compound is characterized by the presence of a pyridine ring, a trifluoromethyl group, and a thiosemicarbazone moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxaldehyde, 6-(2-hydroxy-3,3,3-trifluoro-2-(trifluoromethyl)propyl)-, thiosemicarbazone typically involves multiple steps. The starting material, 2-Pyridinecarboxaldehyde, undergoes a reaction with 6-(2-hydroxy-3,3,3-trifluoro-2-(trifluoromethyl)propyl)amine to form an intermediate. This intermediate is then reacted with thiosemicarbazide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems and reactors to control reaction parameters such as temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarboxaldehyde, 6-(2-hydroxy-3,3,3-trifluoro-2-(trifluoromethyl)propyl)-, thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to other functional groups.
Substitution: The pyridine ring can undergo substitution reactions, where hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
2-Pyridinecarboxaldehyde, 6-(2-hydroxy-3,3,3-trifluoro-2-(trifluoromethyl)propyl)-, thiosemicarbazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 2-Pyridinecarboxaldehyde, 6-(2-hydroxy-3,3,3-trifluoro-2-(trifluoromethyl)propyl)-, thiosemicarbazone involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Pyridinecarboxaldehyde
- 6-(2-Hydroxy-3,3,3-trifluoro-2-(trifluoromethyl)propyl)amine
- Thiosemicarbazide
Uniqueness
What sets 2-Pyridinecarboxaldehyde, 6-(2-hydroxy-3,3,3-trifluoro-2-(trifluoromethyl)propyl)-, thiosemicarbazone apart from similar compounds is its unique combination of functional groups. The presence of both the trifluoromethyl group and the thiosemicarbazone moiety imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
102206-47-3 |
|---|---|
Molecular Formula |
C11H10F6N4OS |
Molecular Weight |
360.28 g/mol |
IUPAC Name |
[(E)-[6-[3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]pyridin-2-yl]methylideneamino]thiourea |
InChI |
InChI=1S/C11H10F6N4OS/c12-10(13,14)9(22,11(15,16)17)4-6-2-1-3-7(20-6)5-19-21-8(18)23/h1-3,5,22H,4H2,(H3,18,21,23)/b19-5+ |
InChI Key |
AZHYJALZUFPGFK-PTXOJBNSSA-N |
Isomeric SMILES |
C1=CC(=NC(=C1)/C=N/NC(=S)N)CC(C(F)(F)F)(C(F)(F)F)O |
Canonical SMILES |
C1=CC(=NC(=C1)C=NNC(=S)N)CC(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


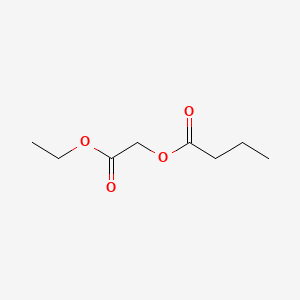
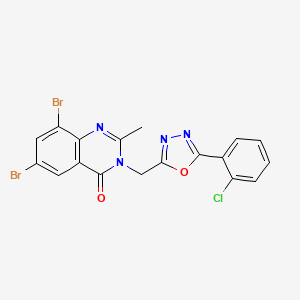
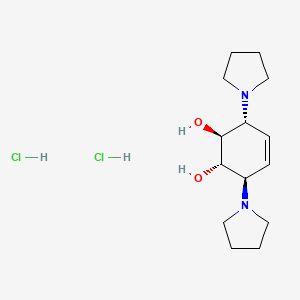

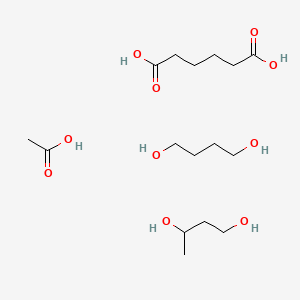
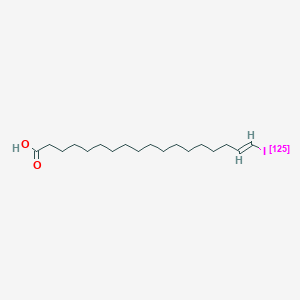
![2'-(Dibenzylamino)-6'-pyrrolidinylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12708551.png)
